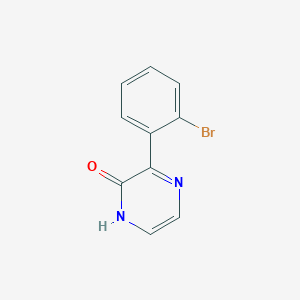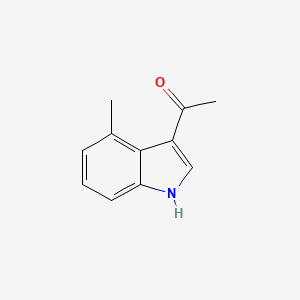![molecular formula C12H9N3O B13709428 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a nitrile group through a propanone linkage. This compound is part of the imidazole family, known for their significant roles in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity through optimized reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as an electron relay, facilitating electron transfer processes essential for catalytic activities . This compound’s ability to form stable complexes with metal ions further enhances its utility in various catalytic and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(imidazol-1-yl)benzene
- 2,4,5-Trisubstituted imidazoles
Uniqueness
3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile is unique due to its specific structural arrangement, which combines the properties of imidazole, phenyl, and nitrile groups. This combination allows for versatile reactivity and a wide range of applications, distinguishing it from other imidazole derivatives .
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
3-(3-imidazol-1-ylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H9N3O/c13-5-4-12(16)10-2-1-3-11(8-10)15-7-6-14-9-15/h1-3,6-9H,4H2 |
Clé InChI |
FDTFZVSJPVTTFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=CN=C2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




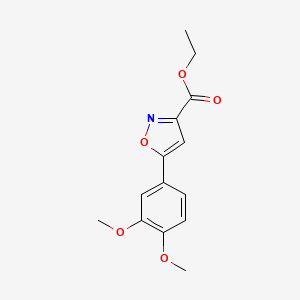
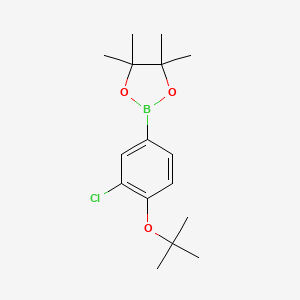
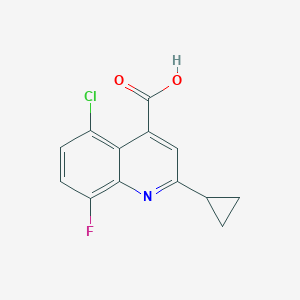
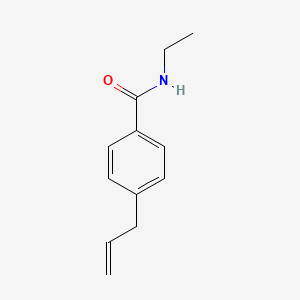
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)



